molecular formula C15H18N2O2 B5763737 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide

Cat. No. B5763737
M. Wt: 258.32 g/mol
InChI Key: FXDHEQMFGJMNRY-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves the modulation of GABA-A receptors. It acts as a positive allosteric modulator of the receptor, increasing the activity of the receptor and enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increase in inhibitory neurotransmission, resulting in the anxiolytic and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide are primarily related to its modulation of GABA-A receptors. It has been shown to increase the activity of the receptor, leading to an increase in inhibitory neurotransmission. This results in the anxiolytic and anticonvulsant effects of the compound. Additionally, it has been found to have sedative effects, which may be related to its modulation of GABA-A receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide for lab experiments is its unique properties and potential applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain. However, one of the limitations of the compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide. One potential direction is the development of new analogs and derivatives of the compound with improved properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of anxiety disorders and epilepsy. Finally, there is a need for more studies to explore the potential applications of the compound in other scientific research fields, such as medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves a multistep process that includes the reaction of ethyl 2-oxo-4-phenylbutyrate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-2-oxo-4-phenylbutyrate. This is followed by the reaction of the resulting compound with 4-methylbenzylamine to form 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-hydroxyisoxazolecarboxamide. Finally, the compound is treated with thionyl chloride to yield 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide.

Scientific Research Applications

3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain.

properties

IUPAC Name

3-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-13-14(11(3)19-17-13)15(18)16-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDHEQMFGJMNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

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